Bienvenue dans la boutique en ligne BenchChem!

N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide

Medicinal Chemistry Pharmacophore Design Hydrogen Bonding

N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide (CAS 1060283-08-0) is a synthetic organic compound belonging to the class of trifluoromethyl-substituted benzanilides. Its core structure features a 2-(trifluoromethyl)benzamide moiety linked to a phenyl ring bearing a carbamoylmethyl substituent at the para position.

Molecular Formula C16H13F3N2O2
Molecular Weight 322.28 g/mol
CAS No. 1060283-08-0
Cat. No. B6539019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide
CAS1060283-08-0
Molecular FormulaC16H13F3N2O2
Molecular Weight322.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N)C(F)(F)F
InChIInChI=1S/C16H13F3N2O2/c17-16(18,19)13-4-2-1-3-12(13)15(23)21-11-7-5-10(6-8-11)9-14(20)22/h1-8H,9H2,(H2,20,22)(H,21,23)
InChIKeyGYKRYBWXOLTREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide (CAS 1060283-08-0) Is a Structurally Distinct Trifluoromethyl Benzamide for Targeted Protein Kinase Research


N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide (CAS 1060283-08-0) is a synthetic organic compound belonging to the class of trifluoromethyl-substituted benzanilides. Its core structure features a 2-(trifluoromethyl)benzamide moiety linked to a phenyl ring bearing a carbamoylmethyl substituent at the para position [2]. This compound is a member of a broader pharmacologically active chemotype: trifluoromethyl substituted benzamides have been patented as inhibitors of protein kinases, particularly the ephrin receptor kinase EphB4, with activities reported down to IC50 ~10 nM [1]. The combination of a lipophilic trifluoromethyl group and a hydrogen-bond-capable carbamoylmethyl side chain places this specific scaffold at the intersection of favorable drug-like physicochemical properties and targetable kinase inhibition potential, rendering direct substitution with simpler benzamide analogs inappropriate for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity or pharmacokinetic profile.

Why Generic Trifluoromethyl Benzamide Analogs Cannot Substitute for CAS 1060283-08-0 in Medicinal Chemistry Campaigns


The carbamoylmethyl (-CH₂CONH₂) substituent on the N-phenyl ring of CAS 1060283-08-0 is not a trivial structural variation compared to the direct carbamoyl (-CONH₂) attached to the phenyl core found in analogs like N-(4-carbamoylphenyl)-2-(trifluoromethyl)benzamide . The insertion of a methylene spacer shifts the hydrogen-bond donor/acceptor profile from 3 HBD/4 HBA (direct carbamoyl) to 2 HBD/5 HBA (carbamoylmethyl), fundamentally altering the pharmacophore geometry and potential for molecular recognition [1]. Furthermore, the trifluoromethylbenzamide class has established kinase inhibition, particularly against EphB4, where subtle structural modifications drastically affect potency and selectivity [2]. Therefore, generic substitution—even with close structural relatives—would compromise SAR continuity, potentially yield false-negative or false-positive results in kinase selectivity panels, and cannot be justified in procurement for precision medicinal chemistry workflows.

Quantitative Differentiation Evidence for N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide (1060283-08-0) vs. Closest Analogs


Carbamoylmethyl Spacer Shifts Hydrogen-Bond Donor/Acceptor Ratio Relative to Direct Carbamoyl Analog

CAS 1060283-08-0 presents a measurable shift in hydrogen-bond donor/acceptor profile due to its carbamoylmethyl (-CH₂CONH₂) substituent, compared to the direct carbamoyl (-CONH₂) analog N-(4-carbamoylphenyl)-2-(trifluoromethyl)benzamide. The methylene spacer eliminates one H-bond donor while adding one H-bond acceptor, directly impacting the compound's pharmacophore complementarity to ATP-binding pockets. [1]

Medicinal Chemistry Pharmacophore Design Hydrogen Bonding

Lipophilicity Modulation by Carbamoylmethyl Spacer vs. Direct Carbamoyl: LogP and LogD Comparison

The methylene spacer in CAS 1060283-08-0 increases calculated lipophilicity (XLogP3 = 1.7) relative to the direct carbamoyl analog (ACD/LogP = 1.62). At physiological pH 7.4, the predicted LogD for the direct analog is 2.17; the carbamoylmethyl variant is expected to exhibit slightly lower LogD due to reduced H-bond donating capacity, though exact LogD experimental values are not reported. This differential lipophilicity directly affects passive membrane permeability and plasma protein binding. [1]

Physicochemical Properties Lipophilicity Drug Design

Molecular Flexibility and Conformational Entropy: Carbamoylmethyl Enables Greater Degrees of Freedom than Rigid Carbamoyl

While both CAS 1060283-08-0 and its direct carbamoyl analog share the same number of rotatable bonds (4), the methylene spacer in the carbamoylmethyl group introduces an additional sp³ carbon that decouples the amide plane from the phenyl ring, effectively increasing the conformational sampling space available in solution. This is qualitatively reflected in the difference between rigid (direct carbamoyl) and flexible (carbamoylmethyl) attachment, and would be quantifiable via solution NMR or molecular dynamics simulations. No direct head-to-head binding kinetics data are available. [1]

Conformational Analysis Binding Kinetics Medicinal Chemistry

Validated EphB4 Kinase Inhibition in Trifluoromethyl Benzamide Chemotype with Potencies Down to 10 nM Supports Targeted MoA Exploration

The patent literature covering the trifluoromethyl substituted benzamide class discloses that compounds of formula I (which encompasses the N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide scaffold) inhibit EphB4 kinase with IC50 values as low as 10 nM, and generally in the range of 0.01–1.0 μM. While exact IC50 data for CAS 1060283-08-0 itself is not individually reported, the compound falls within the structurally permissive Markush claims and is expected to display EphB4 inhibitory activity consistent with the disclosed potency envelope. Procurement of this specific compound enables direct validation of the carbamoylmethyl substitution's effect on EphB4 potency and selectivity against other Eph receptors. [1]

Kinase Inhibition EphB4 Receptor Cancer Biology

Predicted Physicochemical Profile Meets Lead-Like Criteria While Offering Distinct MW and PSA Relative to Common Kinase Probe Sets

CAS 1060283-08-0 (MW = 322.28 Da, TPSA = 72.2 Ų) falls within lead-like property space and exhibits zero Rule-of-5 violations, unlike many larger kinase inhibitors that exceed MW 500. Relative to a simplified N-(4-methylphenyl)-2-(trifluoromethyl)benzamide analog (MW ~279 Da, TPSA ~29 Ų), the carbamoylmethyl compound offers substantially increased polar surface area (+43.2 Ų) and molecular weight (+43 Da), which are predicted to improve solubility and reduce promiscuous off-target binding often associated with high-logP, low-TPSA fragments. [1]

Drug-Likeness Lead Optimization Physicochemical Properties

Distinct Chemical Reactivity from Carbamoylmethyl Substituent Enables Regioselective Derivatization for Library Synthesis

The primary amide of the carbamoylmethyl group provides a synthetic handle that is chemically distinct from the secondary benzamide linkage. While the direct carbamoyl analog (N-(4-carbamoylphenyl)-2-(trifluoromethyl)benzamide) also contains a primary amide, the electronic and steric environment differs due to the intervening methylene: the carbamoylmethyl primary amide is more accessible for nucleophilic reactions, allowing selective hydrolysis, reduction, or coupling without affecting the benzamide core. This property makes CAS 1060283-08-0 more amenable to late-stage functionalization compared to the direct carbamoyl analog. [1]

Synthetic Chemistry Library Design Derivatization

Priority Procurement Scenarios for N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide in Drug Discovery and Chemical Biology


EphB4 Kinase Inhibitor Screening and SAR Expansion

Given the established EphB4 inhibitory activity of the trifluoromethylbenzamide chemotype (IC50 down to 10 nM) [1], CAS 1060283-08-0 is best deployed as a core scaffold for structure-activity relationship studies aimed at understanding how the carbamoylmethyl substitution affects EphB4 potency and selectivity over other Eph receptors (EphA2, EphB2). Its distinct HBD/HBA profile (2/5) [2] may confer differential binding to the EphB4 ATP pocket compared to direct carbamoyl analogs. Procure this compound specifically to populate screening decks alongside reference Eph inhibitors such as NVP-BHG712 for selectivity fingerprinting.

Lead-Like Fragment Optimization with Balanced MW and TPSA

With MW = 322.28 Da and TPSA = 72.2 Ų [2], this compound occupies a lead-like chemical space that is underrepresented in many commercial kinase inhibitor libraries dominated by high-MW (>450 Da) Type II inhibitors. Use case involves employing CAS 1060283-08-0 as a starting point for fragment growing or merging strategies while maintaining favorable physicochemical properties to avoid solubility-limited pharmacology.

Selective Late-Stage Derivatization via Carbamoylmethyl Handle

The carbamoylmethyl primary amide presents a synthetic handle orthogonal to the benzamide linkage, enabling selective functionalization without core scaffold degradation [2]. Researchers designing focused libraries of trifluoromethylbenzamide analogs should procure this compound as the key intermediate for generating diverse sets of amides, ureas, or heterocycles through the accessible -CH₂CONH₂ group, a reactivity profile not achievable with the ring-attached carbamoyl analog .

Comparative Pharmacophore Modeling of ATP-Binding Site H-Bond Networks

The unique 2-donor/5-acceptor hydrogen bonding profile of CAS 1060283-08-0 provides a useful pharmacophore probe for computational and crystallographic studies of kinase hinge-region interactions. Molecular docking or QSAR modelers should acquire this particular compound (rather than a simpler benzamide) to generate binding pose hypotheses that account for the methylene spacer's conformational flexibility, which may recapitulate features of larger Type I kinase inhibitors [1][2].

Quote Request

Request a Quote for N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.